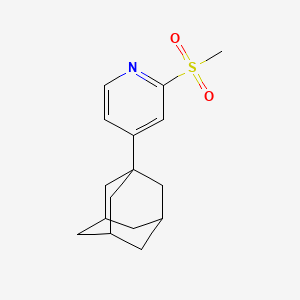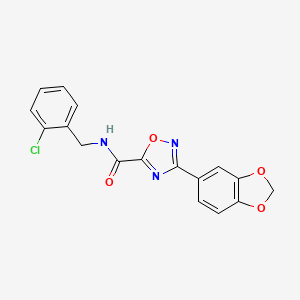
3-Hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indolin-2-ones. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a phenylethyl group attached to the indolin-2-one core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the use of a Lewis acid-catalyzed asymmetric Aldol reaction. For instance, the reaction of 5-methoxyisatin with acetone in the presence of a chiral ligand and a Lewis acid catalyst such as Cu(OAc)2·H2O can yield the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
3-hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a potential lead compound for drug discovery.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3-hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not well-documented. its potential biological activities could be attributed to its ability to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-methoxy-3-(2-oxopropyl)indolin-2-one: Similar structure but with a different substituent on the indolin-2-one core.
3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Uniqueness
The presence of both the methoxy and phenylethyl groups in 3-hydroxy-5-methoxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one makes it unique compared to its analogs. These functional groups can influence the compound’s solubility, reactivity, and potential interactions with biological targets.
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
3-hydroxy-5-methoxy-3-phenacyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15NO4/c1-22-12-7-8-14-13(9-12)17(21,16(20)18-14)10-15(19)11-5-3-2-4-6-11/h2-9,21H,10H2,1H3,(H,18,20) |
InChI Key |
CROYRYHTKSFQHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B11060725.png)
![7-(4-Hydroxyphenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11060733.png)
![3-cyclopropyl-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060741.png)
![4H-1,2,4-Triazole-3-thiol, 4-bicyclo[2.2.1]hept-2-yl-5-(1-methylethyl)-](/img/structure/B11060752.png)
![N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide](/img/structure/B11060758.png)

![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11060767.png)
![2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide](/img/structure/B11060783.png)
![N-[2-(diethylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11060792.png)
![9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11060806.png)
![(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060815.png)

![N-(4-fluorobenzyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11060822.png)

